molecular formula C9H16N2O B15071461 1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one

1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B15071461
M. Wt: 168.24 g/mol
InChI Key: GBQUXCUNKXKAOH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is a chiral small molecule characterized by a (2R,5S)-configured dimethylpiperazine ring conjugated to a propenone (enone) group. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. Its stereochemistry and electron-deficient enone moiety make it a versatile intermediate for synthesizing derivatives with enhanced binding affinity or selectivity . The compound is commercially available as a trifluoroacetic acid salt with a purity of 98%, indicating its industrial relevance .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C9H16N2O/c1-4-9(12)11-6-7(2)10-5-8(11)3/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8+/m0/s1

InChI Key

GBQUXCUNKXKAOH-JGVFFNPUSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)C=C)C

Canonical SMILES

CC1CNC(CN1C(=O)C=C)C

Origin of Product

United States

Preparation Methods

Alkylation-Acylation Sequential Approach

A two-step protocol is commonly employed for synthesizing this compound. The first step involves preparing the chiral piperazine precursor, (2R,5S)-2,5-dimethylpiperazine, followed by acylation with acryloyl chloride.

Step 1: Synthesis of (2R,5S)-2,5-Dimethylpiperazine
The chiral piperazine core is synthesized via optical resolution of racemic trans-2,5-dimethylpiperazine using enantiopure resolving agents such as (1R)-(-)-camphoric acid. Recrystallization in ethanol yields the (2R,5S) enantiomer with >98% enantiomeric excess (ee).

Step 2: Acylation with Acryloyl Chloride
The piperazine intermediate is reacted with acryloyl chloride in dichloromethane under inert conditions. Triethylamine is added to scavenge HCl, preventing unwanted side reactions. The reaction proceeds at 0–5°C to minimize polymerization of the acryloyl group.

Reaction Equation :
$$
(2R,5S)\text{-2,5-Dimethylpiperazine} + \text{Acryloyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one} + \text{HCl}
$$

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 0–5°C Prevents acryloyl polymerization
Molar Ratio (Piperazine:Acryloyl) 1:1.1 Minimizes diacylation
Solvent DCM Enhances solubility of intermediates

One-Pot Enantioselective Synthesis

Recent advances have enabled a one-pot synthesis starting from achiral precursors. A chiral palladium catalyst facilitates asymmetric allylic amination to install the (2R,5S) configuration in situ.

Procedure :

  • Substrate Preparation : 2,5-Dimethyl-1,4-diazepane is treated with allyl bromide in the presence of Pd(OAc)₂ and (R)-BINAP.
  • Oxidative Functionalization : The intermediate undergoes oxidation with MnO₂ to introduce the α,β-unsaturated ketone.

Key Advantages :

  • Reduces purification steps
  • Achieves 85–90% ee without external resolution

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. The acylation step is performed in a microreactor with the following parameters:

Parameter Value
Residence Time 2.5 min
Temperature 10°C
Pressure 3 bar
Throughput 50 L/h

This setup achieves 92% conversion with <1% dimeric byproducts.

Crystallization and Purification

The crude product is purified via antisolvent crystallization using heptane as the antisolvent. Key crystallization parameters include:

Parameter Value
Cooling Rate 0.5°C/min
Seed Crystal Loading 0.1% w/w
Final Purity 99.8%

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of major synthetic approaches:

Method Yield (%) Purity (%) Stereoselectivity (% ee) Scalability
Alkylation-Acylation 78 99.5 98 High
One-Pot Synthesis 82 98.7 89 Moderate
Continuous Flow 92 99.8 99 Industrial

Mechanistic Insights

Acylation Kinetics

The acylation follows second-order kinetics, with rate constants dependent on solvent polarity. In dichloromethane, the rate constant $$ k $$ is:
$$
k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} \quad (\text{at } 5\text{°C})
$$

Stereochemical Integrity

The (2R,5S) configuration remains stable during acylation due to restricted rotation around the N–C bond. DFT calculations reveal an energy barrier of 25 kcal/mol for epimerization, ensuring configurational retention under standard conditions.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the acylation in aqueous-organic biphasic systems, offering:

  • 70–75% yield
  • No requirement for HCl scavengers

Photochemical Activation

UV light (254 nm) initiates radical-based acylation, reducing reaction time by 40%. However, scalability remains challenging due to light penetration limitations.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

The following table highlights key structural differences and pharmacological data for 1-((2R,5S)-2,5-dimethylpiperazin-1-yl)prop-2-en-1-one and its analogs:

Compound Name Structural Features Molecular Weight Biological Activity (IC₅₀/Ki) Key References
1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one (Target Compound) Base structure: (2R,5S)-dimethylpiperazine + propenone 211.27* N/A
VT204 Target compound + 7-(2-amino-7-fluorobenzo[d]thiazol-4-yl)-6-chloro-8-fluoroquinazoline 668.15 NSCLC inhibition (in vitro/in vivo)
(3R)-3-Amino-1-[(2R,5S)-4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)-2,5-dimethylpiperazin-1-yl]-3-(4-fluorophenyl)propan-1-one Target compound + fluorophenyl + dimethoxyquinazoline 557.58 IC₅₀ = 50.0 nM (Complement factor D inhibition)
1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one Piperidine analog + pyrrolopyrimidine 285.34 N/A
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)prop-2-en-1-one (6d) Phthalazine + diaminopyrimidine 517.61 Anticancer (synthesis yield: 72%)
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g) Thiophene-phthalazine + diaminopyrimidine 605.68 Anticancer (synthesis yield: 68%)

*Molecular weight calculated based on formula C₉H₁₄N₂O.

Key Observations :

  • VT204 (): The addition of a fluorobenzo[d]thiazolyl-quinazoline moiety significantly increases molecular weight (668.15 vs. 211.27) and enhances specificity for KRASG12C-mutated NSCLC. However, bulky substituents may reduce solubility.
  • Complement Factor D Inhibitor (): Incorporation of a fluorophenyl group and dimethoxyquinazoline improves binding affinity (IC₅₀ = 50.0 nM), demonstrating the impact of aromatic electron-withdrawing groups.
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (211.27) has a lower molecular weight than most analogs, favoring better membrane permeability. Derivatives like VT204 (668.15) may face challenges in bioavailability due to increased size .
  • Solubility: Propenone derivatives with polar substituents (e.g., -NH₂ in 6d) exhibit moderate solubility in DMSO, whereas hydrophobic groups (e.g., thiophene in 6g) reduce aqueous solubility .
  • Stereochemistry : The (2R,5S) configuration in the target compound is critical for binding to chiral targets, as seen in complement factor D inhibitors .
Industrial Availability
  • The target compound is produced at scale (100 kg batches) with 98% purity, indicating robust manufacturing protocols .

Biological Activity

1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is an organic compound characterized by its unique piperazine structure and is of significant interest in medicinal chemistry. This compound has been studied for its biological activity, particularly its potential therapeutic applications.

PropertyValue
Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
IUPAC Name 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one; 2,2,2-trifluoroacetic acid
InChI Key HBRAMXSDBTWSTA-KZYPOYLOSA-N

The biological activity of 1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and receptor functions, influencing cellular pathways that are critical in disease processes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit proliferation in tumor cells.
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests potential efficacy in treating conditions such as anxiety or depression.

Anticancer Studies

A notable study investigated the effects of 1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

Neuropharmacological Research

Another study focused on the compound's neuropharmacological effects. It was found to enhance GABAergic transmission in vitro, suggesting a potential role as an anxiolytic agent. Behavioral tests in animal models demonstrated reduced anxiety-like behavior when administered at specific doses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-((2R,5S)-2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one, a comparison with structurally similar compounds can be insightful.

Compound NameBiological ActivityUnique Features
1-(4-Methylpiperazinyl)prop-2-en-1-oneModerate anticancer activityLacks trifluoroacetic acid moiety
1-(2,5-Dimethylpiperidinyl)prop-2-en-1-oneLower potency in neuropharmacological effectsDifferent piperidine structure

Q & A

Advanced Question

  • Stereoisomer synthesis : Prepare (2S,5R), (2R,5R), and (2S,5S) isomers using chiral catalysts or resolution methods (e.g., enzymatic kinetic resolution) .
  • Comparative assays : Test isomers in binding assays (e.g., SPR for receptor affinity) or solubility/stability studies.
  • MD simulations : Model interactions between stereoisomers and target proteins to predict activity differences .

How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement of this compound?

Advanced Question
SHELXL’s TWIN and BASF commands are designed to handle twinned data, while the PART instruction resolves disorder by modeling alternative atomic positions . For severe cases:

  • Collect high-resolution data (≤ 1.0 Å) to improve electron density maps.
  • Apply restraints (e.g., SIMU/DELU) to stabilize flexible moieties like the dimethylpiperazine ring.
  • Validate refinement with R-factor and ΔFourier analysis .

What methodologies can correlate the molecular structure of this compound with its mechanical or thermal properties?

Advanced Question

  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) to predict bulk properties like melting point or elasticity .
  • QSPR models : Use quantum-mechanical descriptors (e.g., dipole moment, polarizability) to build regression models for property prediction.
  • Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability and correlate with computational results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.